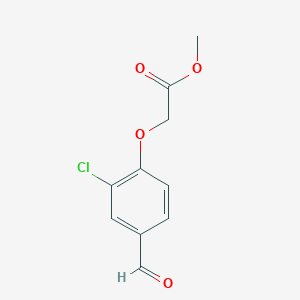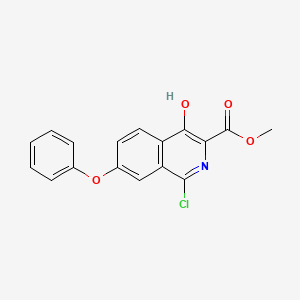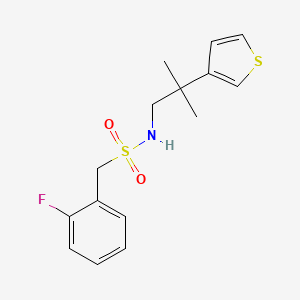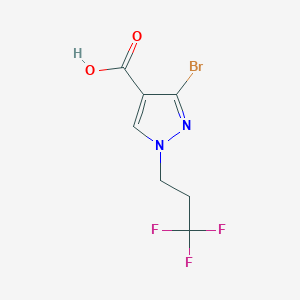![molecular formula C14H10ClF3N2OS B2496139 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-pyridylthio)acetamide CAS No. 329078-60-6](/img/structure/B2496139.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-pyridylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains a trifluoromethyl group (-CF3), a chloro group (-Cl), a pyridylthio group (-C5H4NS), and an acetamide group (-CH3CONH2). The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the acetamide group could undergo hydrolysis to form an amine and a carboxylic acid. The trifluoromethyl group could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Aplicaciones Científicas De Investigación
Fluorinating Agents and Chemical Synthesis
- A study highlighted the role of perfluoro-[N-fluoro-N-(4-pyridyl)acetamide] as a site-selective electrophilic fluorinating agent. This compound, related to the one , demonstrates the ability to introduce fluorine atoms into organic substrates under mild conditions, indicating its utility in the synthesis of fluorinated organic molecules which are of significant interest in pharmaceutical and agrochemical industries (Banks et al., 1996).
Antitumor Activities
- Novel imidazole acyl urea derivatives, including intermediates structurally similar to "N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-pyridylthio)acetamide," have been synthesized and evaluated for their antitumor activities. These compounds showed inhibitory effects against certain cancer cell lines, suggesting their potential as lead compounds in the development of new cancer therapies (Y. Zhu, 2015).
Molecular Structure and Conformation Studies
- Research on the conformations and molecular structure of chloro and diphenylthiophosphoryl derivatives related to "N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-pyridylthio)acetamide" has provided insights into their chemical behavior and potential applications in material science and pharmaceuticals (Ishmaeva et al., 2015).
Potential Pesticides
- X-ray powder diffraction studies of N-aryl-2,4-dichlorophenoxyacetamide derivatives, including compounds with structural similarities to the chemical , have been conducted to characterize these compounds as potential pesticides. These studies lay the groundwork for understanding the physical properties of these compounds, which is crucial for their development and application as pesticides (Olszewska et al., 2008).
Synthesis of Fluorinated Derivatives
- The synthesis of fluorinated derivatives of sigma-1 receptor modulators demonstrates the utility of fluorinated compounds in the development of pharmaceuticals. Fluorination can significantly alter the biological activity and pharmacokinetics of molecules, making this area of research relevant for drug development (Kuznecovs et al., 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research on this compound would depend on its properties and potential applications. For example, if it has promising biological activity, it could be studied further as a potential drug. If it has unique chemical reactivity, it could be studied for use in chemical synthesis .
Propiedades
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-pyridin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N2OS/c15-11-5-4-9(7-10(11)14(16,17)18)20-12(21)8-22-13-3-1-2-6-19-13/h1-7H,8H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWVKHBACUQSPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-pyridylthio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione](/img/structure/B2496056.png)
![4-fluoro-1-[tris(propan-2-yl)silyl]-1H-indole](/img/structure/B2496058.png)

![1-(4-ethylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2496060.png)

![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2496064.png)


![N-[(2-chloropyridin-3-yl)carbamothioyl]-4-methoxybenzamide](/img/structure/B2496069.png)


![Thiadiazol-4-yl-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2496074.png)

![3-[4-(Trifluoromethyl)phenoxy]-1,2,4-thiadiazol-5-amine](/img/structure/B2496077.png)